molecular formula C14H12N2OS2 B2832992 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 940368-32-1

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2832992
CAS RN: 940368-32-1
M. Wt: 288.38
InChI Key: AQQFLAZSUINIQH-UHFFFAOYSA-N
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Description

“N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4 and 5 . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms with isothiazole isomer . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The compound is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable . The melting point of a similar compound was reported to be 170–172 °C .

Scientific Research Applications

Organic Synthesis

The development of synthetic methodologies and pathways for related compounds provides insights into the scalability and efficiency of synthesizing complex molecules. For example, R. Scott et al. (2006) describe the scalable synthesis of a VEGFR inhibitor, showcasing the development of new routes to synthesize key fragments of similar complex molecules, demonstrating the importance of such compounds in the synthesis of therapeutic agents (R. Scott et al., 2006).

Corrosion Inhibition

Benzothiazole derivatives, including those structurally related to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, have been studied for their corrosion inhibition properties. Zhiyong Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their effectiveness as corrosion inhibitors for steel in acidic environments, highlighting their potential industrial applications (Zhiyong Hu et al., 2016).

Antimicrobial Activity

Research into the antimicrobial properties of benzothiazole derivatives has led to the discovery of compounds with significant activity against various microorganisms. Sailaja Rani Talupur et al. (2021) synthesized and characterized compounds with potential antimicrobial effects, suggesting the broader pharmacological significance of such molecules (Sailaja Rani Talupur et al., 2021).

Material Science

The manipulation of molecular structures can lead to materials with novel properties. T. Chu et al. (2011) investigated the impact of morphology control in polycarbazole-based solar cells, demonstrating how minor structural changes in related compounds can significantly affect photovoltaic performance, emphasizing the relevance of such compounds in the development of renewable energy technologies (T. Chu et al., 2011).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit potent inhibitory activity againstMycobacterium tuberculosis .

Mode of Action

tuberculosis .

Biochemical Pathways

tuberculosis , suggesting that they may interfere with essential biochemical pathways in this bacterium.

Pharmacokinetics

A study on similar compounds suggests that they have a favorable pharmacokinetic profile .

Result of Action

tuberculosis , suggesting that they may lead to the death of these bacteria.

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can affect the action of similar compounds .

Future Directions

The future directions of research on this compound could involve further exploration of its potential biological activities. Given its considerable in vitro anticancer activity against Hep G2 cell line , further studies could focus on its potential as a therapeutic agent for various types of cancer. Additionally, the synthesis methods could be optimized to improve yield and reduce costs .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-8-5-6-10-12(9(8)2)15-14(19-10)16-13(17)11-4-3-7-18-11/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQFLAZSUINIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

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